Home > Products > Screening Compounds P133225 > Beauveriolide III
Beauveriolide III -

Beauveriolide III

Catalog Number: EVT-3162861
CAS Number:
Molecular Formula: C27H41N3O5
Molecular Weight: 487.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beauveriolide III (BeauIII) is a naturally occurring cyclodepsipeptide originally isolated from the fermentation broth of the fungus Beauveria sp. FO-6979. [] This compound belongs to the beauveriolide family, a group of bioactive natural products. Beauveriolide III is a subject of scientific research due to its inhibitory activity against lipid droplet formation, particularly its selective inhibition of acyl-CoA:cholesterol acyltransferase 1 (ACAT1). [, ]

Future Directions
  • Further exploration of the mechanism of action: While Beauveriolide III's ACAT1 inhibitory activity is established, the precise molecular mechanism underlying its selectivity needs further investigation. [] Understanding this mechanism will be crucial for developing more effective and targeted therapies.
  • Structure-activity relationship studies: Continued synthesis and evaluation of Beauveriolide III analogues can lead to the discovery of more potent and selective ACAT inhibitors with improved pharmacological properties. []
Classification

Beauveriolide III belongs to a class of compounds known as cyclodepsipeptides. These are characterized by their cyclic structure formed from amino acids and hydroxy acids, which contribute to their unique biological properties. The compound is classified under natural products and is recognized for its mechanism as a selective inhibitor of SOAT1 and SOAT2, enzymes involved in cholesterol metabolism.

Synthesis Analysis

The synthesis of Beauveriolide III has been achieved through several methods, emphasizing the importance of stereochemistry and cyclization techniques. A notable synthetic route involves the following steps:

  1. Starting Materials: The synthesis typically begins with protected amino acids and hydroxy acids.
  2. Key Reactions:
    • Cis-Crotylation: A PMB-protected aldehyde undergoes cis-crotylation, yielding high diastereo- and enantio-selectivity.
    • Macrolactamization: This crucial step involves forming the cyclic structure through either lactonization or lactamization, which is essential for the biological activity of the compound.
  3. Final Steps: The final product is purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

This synthetic approach allows for flexibility in modifying the structure to explore structure-activity relationships further.

Molecular Structure Analysis

Beauveriolide III exhibits a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₃₃N₃O₇
  • Molecular Weight: Approximately 385.48 g/mol
  • Structural Features:
    • A cyclic backbone comprising alternating amino acid residues and ester linkages.
    • Specific stereochemical configurations that are critical for its biological activity.

The three-dimensional conformation of Beauveriolide III plays a significant role in its interaction with target enzymes, particularly SOAT1 and SOAT2.

Chemical Reactions Analysis

Beauveriolide III participates in several key chemical reactions, primarily involving:

  • Inhibition of Sterol O-Acyltransferases: The compound binds selectively to SOAT1 with an inhibitory concentration (IC50) around 5 µM, while showing less potency against SOAT2 (IC50 > 90 µM) in cellular assays .
  • Enzyme-Based Assays: In vitro studies demonstrate that Beauveriolide III can inhibit cholesterol esterification processes by interfering with enzyme activity at the endoplasmic reticulum membrane.

These reactions highlight the compound's potential as a therapeutic agent in conditions characterized by dysregulated cholesterol metabolism.

Mechanism of Action

The mechanism of action of Beauveriolide III primarily revolves around its selective inhibition of SOAT1:

  • Binding Site Interaction: It has been shown that Beauveriolide III binds to a specific active site on SOAT1 located on the cytosolic side of the endoplasmic reticulum, preventing cholesterol esterification .
  • Cellular Impact: By inhibiting SOAT1, Beauveriolide III reduces cholesteryl ester formation, which is implicated in atherosclerosis and other lipid-related disorders. This action leads to decreased lipid droplet accumulation in macrophages .

The understanding of this mechanism paves the way for developing targeted therapies for cardiovascular diseases.

Physical and Chemical Properties Analysis

Beauveriolide III possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound exhibits stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Spectroscopic Data: Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance provide insights into functional groups and molecular interactions.

These properties are essential for formulating Beauveriolide III into therapeutic agents or research applications.

Applications

Beauveriolide III has significant scientific applications, particularly in:

  • Pharmaceutical Research: Its role as a selective inhibitor of SOAT makes it a candidate for developing treatments for atherosclerosis and Alzheimer's disease by modulating cholesterol metabolism .
  • Biological Studies: Researchers utilize Beauveriolide III to explore lipid metabolism pathways and their implications in various diseases.
  • Synthetic Chemistry: The compound serves as a scaffold for synthesizing analogs that may exhibit enhanced biological activity or specificity.
Discovery and Biosynthetic Origins of Beauveriolide III

Fungal Biosynthetic Pathways in Beauveria spp. and Cordyceps militaris

Beauveriolide III (BVD III) was first isolated in 1999 from Beauveria sp. FO-6979 during a screen for inhibitors of lipid droplet formation in murine macrophages. Its structure was identified as cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-allo-isoleucyl] through spectral analysis and chemical degradation [6]. Subsequent research revealed that BVD III is natively produced by entomopathogenic fungi across the Cordycipitaceae family, including Beauveria bassiana, Beauveria brongniartii, and Cordyceps militaris [3] [4]. In C. militaris, BVD III occurs in both fermentative mycelia and fruiting bodies, indicating its consistent production across developmental stages [1]. The compound belongs to the cyclodepsipeptide family, characterized by a 15-membered macrocyclic structure incorporating a β-hydroxy acid (3-hydroxy-4-methyloctanoic acid for BVD III) linked to three amino acids (L-Phe, L-Ala, and D-allo-Ile) via amide and ester bonds [6].

Table 1: Natural Producers of Beauveriolide III and Associated Analogs

Fungal SpeciesBeauveriolide Analogs DetectedPrimary Production Site
Beauveria bassianaBeauverolides Ba, Ka, CaMycelia & Conidia
Beauveria brongniartiiBeauveriolide I, IIIMycelia
Cordyceps militarisBeauveriolide I, IIIMycelia & Fruiting Bodies

Genetic Regulation of Beauveriolide Production: Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Gene Clusters

The biosynthesis of beauveriolide III is governed by a conserved four-gene cluster (besA, besB, besC, besD) present in all producing fungi [3] [4] [9]. This cluster encodes a hybrid PKS-NRPS system:

  • PKS Component (BesB): Synthesizes the 3-hydroxy-4-methyl fatty acid moiety. The ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains in BesB control fatty acid chain length. Notably, chain length variation (C8 for BVD III vs. C10 for beauveriolide I) arises from substrate specificity of the PKS module and precursor availability [4].
  • NRPS Component (BesA): A three-module NRPS incorporating L-Phe (module 1), L-Ala (module 2), and D-allo-Ile (module 3) via adenylation (A), thiolation (T), and condensation (C) domains. Module 3 contains an epimerization (E) domain responsible for converting L-Ile to D-allo-Ile [4] [8].
  • Auxiliary Enzymes (BesC, BesD): BesC is a 2OG-Fe(II) oxygenase proposed to hydroxylate the β-carbon of the fatty acid chain. BesD (acyltransferase) may catalyze ester bond formation during macrocyclization [8].

Functional validation was achieved through heterologous expression of the C. militaris cluster in Aspergillus nidulans, yielding both BVD I and BVD III [1] [4]. Feeding experiments confirmed substrate specificity: 3-hydroxy-4-methyloctanoic acid (C8) is efficiently incorporated into BVD III, while longer-chain acids (e.g., C10) are used for BVD I. Acids exceeding C10 are not utilized [4].

Table 2: Key Enzymatic Domains in Beauveriolide III Biosynthesis

GeneProtein TypeKey Domains/FunctionsRole in BVD III Synthesis
besANRPSA1 (Phe), A2 (Ala), A3 (Ile), E3 (Epimerization)Amino acid activation & epimerization
besBPKSKS, AT, ACP, TE3-Hydroxy-4-methyloctanoic acid synthesis
besCOxidoreductase2OG-Fe(II) oxygenase domainβ-Hydroxylation of fatty acid
besDAcyltransferaseAcyl-CoA N-acyltransferase domainMacrocyclization via ester bond formation

Chemodiversity and Phylogenetic Relationships Among Beauveriolide-Producing Fungi

Despite conserved biosynthetic machinery, beauveriolide profiles exhibit striking chemodiversity that defies phylogenetic expectations. Genomic analyses reveal a highly conserved BGC across B. bassiana, B. brongniartii, and C. militaris (69–95% amino acid identity in enzymes) [3] [4]. Phylogenetic analysis of adenylation (A) domains within BesA shows clustering patterns largely congruent with fungal speciation (C. militarisB. brongniartiiB. bassiana). However, metabolite production displays a paradoxical pattern:

  • Closely related B. bassiana and B. brongniartii produce structurally distinct analogs (B. bassiana: Beauverolides Ba/Ka/Ca; B. brongniartii: Beauveriolides I/III) [3] [4].
  • Evolutionarily distant B. brongniartii and C. militaris produce structurally similar analogs (Beauveriolides I & III) under identical culture conditions [4].

This incongruence between phylogeny of biosynthetic genes and metabolite output challenges fungal chemotaxonomy principles. The divergence is attributed to:

  • Substrate Flexibility of PKS (BesB): Variations in chain length specificity (C8 vs C10) dictate the predominant fatty acid moiety incorporated [4].
  • Regulatory Differences: Non-clustered transcription factors or epigenetic regulators may differentially influence BGC expression in closely related species [3].
  • Post-Assembly Modifications: Species-specific tailoring enzymes could generate further analog diversity beyond the core BVD scaffold [4].

Evolutionary Implications of Beauveriolide Biosynthesis in Insect Pathogenicity

The conservation of the beauveriolide BGC in entomopathogenic Cordycipitaceae fungi suggests an adaptive role in insect pathogenicity. Beauveriolides are detected in insect hemolymph during fungal infection, implying in vivo production [4] [9]. While direct insecticidal toxicity of BVD III at physiologically relevant concentrations appears limited, it contributes to virulence through immunosuppression and resource manipulation:

  • Lipid Homeostasis Disruption: As potent ACAT inhibitors, beauveriolides block cholesteryl ester (CE) synthesis, leading to aberrant lipid droplet accumulation and cellular dysfunction in insect hosts [6] [9].
  • Modulation of Host Defenses: BVDs may indirectly weaken insect immunity by altering lipid signaling pathways critical for prophenoloxidase (PPO) activation or antimicrobial peptide (AMP) production [9].
  • Ecological Competition: By inhibiting ACAT in gut bacteria or competing microbes, beauveriolides may provide a competitive advantage during host colonization [4].

The BGC’s maintenance across species with divergent hosts (B. bassiana: broad host range; C. militaris: Lepidoptera specialists) suggests beauveriolides are versatile virulence factors. Their contribution to pathogenicity is likely host-dependent, as deletion strains of B. bassiana show reduced virulence only in specific insect species [4]. This aligns with a "toolkit" evolution model where secondary metabolites provide context-dependent fitness benefits rather than essential pathogenicity determinants.

Table 3: Role of Beauveriolides in Fungal Pathogenicity

Functional RoleMechanismBiological Consequence
Lipid Homeostasis DisruptionInhibition of ACAT → Reduced cholesteryl estersCellular lipid imbalance & impaired membrane function
ImmunosuppressionModulation of PPO/AMP pathways (proposed)Reduced melanization & antimicrobial defenses
Resource CompetitionInhibition of bacterial ACAT homologsSuppression of gut microbiota during colonization

Listed Compounds in Order of Mention:Beauveriolide III, Beauverolide Ba, Beauverolide Ka, Beauverolide Ca, Beauveriolide I

Properties

Product Name

Beauveriolide III

IUPAC Name

(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone

Molecular Formula

C27H41N3O5

Molecular Weight

487.6 g/mol

InChI

InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1

InChI Key

VEELKRGSLCNVAR-QVZGIDAOSA-N

SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2

Synonyms

eauveriolide III
beauverolide H
beauverolide I
beauverolides
cyclo-((r)-beta-hydroxynonanoyl-L-phenylalanyl-alanyl-D-leucyl)

Canonical SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2

Isomeric SMILES

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.